molecular formula C6H8F6 B8473786 1,1,1,2,3,3-Hexafluoro-4-methylpentane CAS No. 53072-71-2

1,1,1,2,3,3-Hexafluoro-4-methylpentane

Cat. No.: B8473786
CAS No.: 53072-71-2
M. Wt: 194.12 g/mol
InChI Key: DIRVZUHAKXDFGZ-UHFFFAOYSA-N
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Description

1,1,1,2,3,3-Hexafluoro-4-methylpentane is a useful research compound. Its molecular formula is C6H8F6 and its molecular weight is 194.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

53072-71-2

Molecular Formula

C6H8F6

Molecular Weight

194.12 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-4-methylpentane

InChI

InChI=1S/C6H8F6/c1-3(2)5(8,9)4(7)6(10,11)12/h3-4H,1-2H3

InChI Key

DIRVZUHAKXDFGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(F)(F)F)F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Propane-(1.50 g., 34.2 mmole) and hexafluoropropene (1.71 g., 11.4 mmole) were heated together at 295° for 4 days in a 300 ml. Pyrex ampoule to give: (i) hexafluoropropene (0.55 g., 3.68 mmole; 32% recovery); (ii) n-propane (1.13 g., 25.5 mmole; 75% recovery); (iii) 1,1,1,2,3,3,-hexafluoro-4-methylpentane (CH3)2CH.CF2. CHF CF3 (1.20 g., 6.1 mmole; 80% based on C3F6 consumed) (Found: C, 37.4; H, 4.4; F, 58.1%; M, 194. C6H8F6 requires C, 37.2; H, 4.2; F, 58.6%; M, 194) b.p. 79.8° C. Reaction carried out at 330° C between n-propane and hexafluoropropene and on the same scale as above gave a lower yield (62% based on C3F6 consumed) of 1,1,1,2,3,3-hexafluoro-4-methylpentane.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
[Compound]
Name
1,1,1,2,3,3,-hexafluoro-4-methylpentane (CH3)2CH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CHF CF3
Quantity
1.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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